molecular formula C21H21N3O B5902128 N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No. B5902128
M. Wt: 331.4 g/mol
InChI Key: AKSBOLXCRVQMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, also known as ADQ, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. ADQ is a synthetic compound that belongs to the quinoline family and has been found to exhibit promising biological activities.

Scientific Research Applications

N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit promising biological activities that make it useful in various scientific research applications. One of the main applications of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is in the field of cancer research. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit antimicrobial activity against various microorganisms, making it useful in the development of new antibiotics. In addition, N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit anti-inflammatory activity, making it useful in the treatment of various inflammatory conditions.

Mechanism of Action

The mechanism of action of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and physiological effects:
N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria and fungi. In addition, N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit anti-inflammatory activity, making it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has also been found to exhibit promising biological activities that make it useful in various scientific research applications. However, there are also some limitations to the use of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for the study of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. One direction is to further investigate the mechanism of action of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, particularly its inhibition of topoisomerase II and the NF-κB signaling pathway. Another direction is to study the toxicity and pharmacokinetics of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in vivo, which will be important for its potential use as a therapeutic agent. Additionally, further studies are needed to explore the potential of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in other scientific research applications, such as the development of new antibiotics or anti-inflammatory agents.
Conclusion:
In conclusion, N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, or N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to exhibit promising biological activities, including the inhibition of cancer cell growth, antimicrobial activity, and anti-inflammatory activity. While there are some limitations to the use of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments, there are also several future directions for its study, including further investigation of its mechanism of action and toxicity and pharmacokinetics in vivo. N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has the potential to be a valuable tool in scientific research and the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves a series of chemical reactions that start with the condensation of 2-acetylpyridine with allylamine to form N-allyl-2-acetylpyridine. This intermediate is then reacted with 2,8-dimethylquinoline-4-carboxylic acid to form N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. The synthesis of N-allyl-2,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been optimized to yield high purity and high yield.

properties

IUPAC Name

2,8-dimethyl-N-prop-2-enyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-4-12-24(14-17-9-5-6-11-22-17)21(25)19-13-16(3)23-20-15(2)8-7-10-18(19)20/h4-11,13H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSBOLXCRVQMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N(CC=C)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.